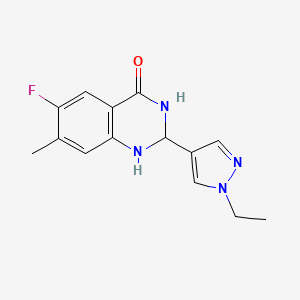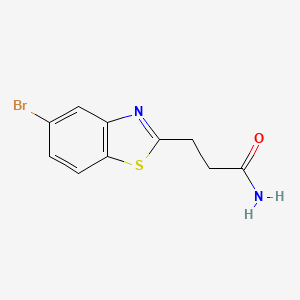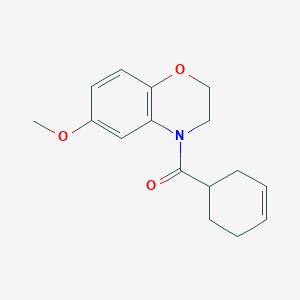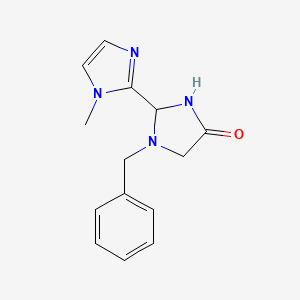
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one, also known as ETPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETPQ belongs to the class of quinazolinone derivatives and has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用机制
The exact mechanism of action of 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one is not fully understood. However, it is believed that 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one exerts its biological effects by modulating various signaling pathways in the body. For example, 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has been found to regulate glucose metabolism by increasing the uptake of glucose in cells.
实验室实验的优点和局限性
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one is also stable and can be stored for extended periods of time. However, 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one may exhibit off-target effects, which could complicate its use in lab experiments.
未来方向
There are several future directions for research on 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one. One area of interest is the development of 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one-based therapeutics for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another area of interest is the development of 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one-based therapeutics for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one and its potential off-target effects.
合成方法
The synthesis of 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one involves the condensation of 6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one and 1-ethyl-4-hydrazinylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent mixture of ethanol and water. The resulting product is then purified by recrystallization to obtain pure 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one.
科学研究应用
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one has been found to have anti-diabetic effects by regulating glucose metabolism.
属性
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-3-19-7-9(6-16-19)13-17-12-4-8(2)11(15)5-10(12)14(20)18-13/h4-7,13,17H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEVENOHXVKGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2NC3=C(C=C(C(=C3)C)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethylpyrazol-4-yl)-6-fluoro-7-methyl-2,3-dihydro-1H-quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)


![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)


![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)

![3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)